molecular formula C12H10BrNO B2676190 5'-Bromo-1'-ethenyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one CAS No. 1788054-77-2

5'-Bromo-1'-ethenyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one

Cat. No.: B2676190
CAS No.: 1788054-77-2
M. Wt: 264.122
InChI Key: JFBPCZPOWVPCOL-UHFFFAOYSA-N
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Description

5’-Bromo-1’-ethenyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one is a complex organic compound featuring a spirocyclic structure. This compound is part of the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in many natural products and pharmaceuticals, making them a focal point in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-1’-ethenyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a brominated indole derivative, which undergoes a series of transformations including cyclopropanation and vinylation .

Industrial Production Methods

Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. Techniques like continuous flow chemistry and the use of automated synthesizers can be utilized to streamline the production process. These methods are designed to be cost-effective and environmentally friendly, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-1’-ethenyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

5’-Bromo-1’-ethenyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5’-Bromo-1’-ethenyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5’-Bromo-1’-ethenyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one apart from similar compounds is its specific spirocyclic structure and the presence of both bromine and ethenyl groups. These features contribute to its unique chemical reactivity and potential biological activities .

Properties

IUPAC Name

5'-bromo-1'-ethenylspiro[cyclopropane-1,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-2-14-10-4-3-8(13)7-9(10)12(5-6-12)11(14)15/h2-4,7H,1,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBPCZPOWVPCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C2=C(C=C(C=C2)Br)C3(C1=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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